molecular formula C24H22F3N3O2S B2712806 N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 954696-96-9

N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2712806
CAS No.: 954696-96-9
M. Wt: 473.51
InChI Key: BUXZXBLYYJEOOV-UHFFFAOYSA-N
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Description

N-[2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a structurally complex molecule featuring a tetrahydroisoquinoline moiety, a thiophene ring, and a trifluoromethyl-substituted phenyl group linked via an ethanediamide bridge. The tetrahydroisoquinoline scaffold is notable for its presence in bioactive alkaloids, often contributing to receptor-binding interactions through its bicyclic aromatic system and basic nitrogen center . The thiophene ring, a sulfur-containing heterocycle, enhances π-π stacking interactions and metabolic stability, while the trifluoromethyl group imparts electron-withdrawing effects and improves pharmacokinetic properties such as lipophilicity and resistance to oxidative degradation .

Synthetic routes for analogous compounds (e.g., triazoles, phthalimides) suggest that the target molecule could be synthesized via condensation reactions between functionalized tetrahydroisoquinoline-thiophene intermediates and 4-(trifluoromethyl)phenyl ethanediamide precursors, possibly employing methods similar to hydrazide-isothiocyanate coupling or alkylation steps observed in triazole synthesis .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N3O2S/c25-24(26,27)19-5-7-20(8-6-19)29-23(32)22(31)28-13-21(18-10-12-33-15-18)30-11-9-16-3-1-2-4-17(16)14-30/h1-8,10,12,15,21H,9,11,13-14H2,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXZXBLYYJEOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H24F3N3S
  • Molecular Weight : 423.51 g/mol
  • CAS Number : 1207039-46-0

The compound features a tetrahydroisoquinoline moiety linked to a thiophene ring and a trifluoromethylphenyl group, contributing to its unique pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The isoquinoline structure is known to interact with various enzymes, potentially acting as an inhibitor in biochemical pathways.
  • Receptor Modulation : The compound may modulate receptor activity due to the presence of functional groups that can engage with specific receptors in the body.
  • Antioxidant Properties : Thiophene derivatives often exhibit antioxidant activity, which could contribute to their therapeutic effects.

Therapeutic Potential

Research indicates that compounds similar to this compound may have applications in treating various conditions:

  • Neurodegenerative Diseases : Due to their ability to cross the blood-brain barrier and interact with neuroreceptors.
  • Cancer : Some studies suggest that isoquinoline derivatives possess anticancer properties by inducing apoptosis in cancer cells.
  • Inflammatory Disorders : The anti-inflammatory effects observed in related compounds indicate potential use in treating conditions like arthritis.

Case Studies and Research Findings

  • Isoquinoline Derivatives in Cancer Treatment
    • A study published in Journal of Medicinal Chemistry demonstrated that isoquinoline derivatives exhibit cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was linked to its structural features, akin to those found in this compound .
  • Neuroprotective Effects
    • Research highlighted in Pharmacology Reports showed that tetrahydroisoquinoline compounds could protect neuronal cells from oxidative stress. This suggests potential applications for neurodegenerative diseases like Alzheimer’s .
  • Anti-inflammatory Activity
    • A study in European Journal of Pharmacology indicated that thiophene-containing compounds exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This aligns with the expected activity of the target compound .

Data Tables

PropertyValue
Molecular FormulaC22H24F3N3S
Molecular Weight423.51 g/mol
CAS Number1207039-46-0
Anticancer ActivityCytotoxic against cancer cells
Neuroprotective ActivityProtects neuronal cells from oxidative stress
Anti-inflammatory ActivityInhibits pro-inflammatory cytokines

Comparison with Similar Compounds

Key Observations:

  • Ethanediamide vs. Phthalimide/Triazole Linkers : The target’s ethanediamide bridge offers greater conformational flexibility compared to the rigid phthalimide ring in . Unlike triazoles (), which exhibit tautomerism and sulfur-related reactivity, the ethanediamide group provides stable hydrogen-bonding sites without tautomeric shifts.
  • Trifluoromethyl Substituents : Both the target and triarylmethane in incorporate CF3 groups, which improve lipophilicity and metabolic resistance. However, the target’s CF3 is attached to a phenyl ring, whereas ’s compound uses a triarylmethane scaffold, leading to distinct electronic environments .
  • Heterocyclic Moieties: The tetrahydroisoquinoline in the target contrasts with the triazole () and pyrimidine () systems. These differences influence binding interactions—e.g., tetrahydroisoquinoline’s basic nitrogen may enhance receptor affinity compared to pyrimidine’s aromatic amine .

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